

# An In-depth Technical Guide to 2-Methyl-2H-indazole-4-carboxylic acid

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## Compound of Interest

**Compound Name:** 2-Methyl-2H-indazole-4-carboxylic acid

**Cat. No.:** B1320122

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CAS Number: 1071433-06-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[\[1\]](#)[\[2\]](#) [\[3\]](#) These nitrogen-containing heterocyclic molecules are integral to the development of therapeutics ranging from anti-inflammatory agents to potent anti-cancer drugs.[\[4\]](#)[\[5\]](#) This guide focuses on a specific, yet important, derivative: **2-Methyl-2H-indazole-4-carboxylic acid**. While extensive literature on this exact isomer is not broadly available, this document serves as a comprehensive technical resource, constructed from established principles of indazole chemistry, to empower researchers in their synthetic, analytical, and drug discovery endeavors. The methodologies and insights presented herein are designed to be both instructive and practically applicable, providing a solid foundation for the utilization of this versatile chemical building block.

## Section 1: Core Molecular Characteristics

**2-Methyl-2H-indazole-4-carboxylic acid** is a bicyclic aromatic compound featuring a pyrazole ring fused to a benzene ring. The "2H" designation indicates that the methyl group is attached to the nitrogen atom at position 2 of the indazole core. The carboxylic acid functional group at

position 4 provides a crucial handle for further chemical modifications, making it a valuable synthon in organic synthesis.

## Physicochemical Properties

A summary of the key physicochemical properties for **2-Methyl-2H-indazole-4-carboxylic acid** is provided below. These values are critical for designing experimental conditions, from reaction setups to analytical method development.

| Property                | Value   | Source  |
|-------------------------|---|---|
| CAS Number              | 1071433-06-1  | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>   |
| Molecular Formula       | C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> | <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> |
| Molecular Weight        | 176.17 g/mol  | <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> |
| Appearance              | White to off-white solid                                    | <a href="#">[6]</a>   |
| Predicted Boiling Point | 417.4 ± 18.0 °C   | <a href="#">[6]</a>   |
| Predicted Density       | 1.35 ± 0.1 g/cm <sup>3</sup>                                | <a href="#">[6]</a>   |
| Predicted pKa           | 2.89 ± 0.30   | <a href="#">[6]</a>   |
| InChI Key               | DPLXRRMSJKKHDU-UHFFFAOYSA-N                                 | <a href="#">[9]</a> <a href="#">[11]</a>                      |
| SMILES                  | CN1C=C2C(=N1)C=CC=C2C(=O)O                                  | <a href="#">[9]</a>   |

## Section 2: Synthesis and Purification

The synthesis of N-alkylated indazole carboxylic acids can be challenging due to the potential for forming mixtures of N-1 and N-2 isomers. The presented methodology is a plausible route for the selective synthesis of **2-Methyl-2H-indazole-4-carboxylic acid**, followed by a robust purification protocol.

## Proposed Synthetic Pathway

The synthesis commences with a suitable starting material, such as 4-carboxy-2-nitrobenzaldehyde, and proceeds through a reductive cyclization followed by N-methylation. The choice of a methylating agent and reaction conditions is crucial for achieving regioselectivity for the N-2 position.



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Caption: Proposed synthetic workflow for **2-Methyl-2H-indazole-4-carboxylic acid**.

## Detailed Experimental Protocol: Synthesis

### Materials:

- 4-Carboxy-2-nitrobenzaldehyde
- Hydrazine hydrate
- Dimethyl sulfate (DMS)
- Potassium carbonate ( $K_2CO_3$ )
- N,N-Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine

### Procedure:

- Reductive Cyclization:
  - To a solution of 4-carboxy-2-nitrobenzaldehyde in ethanol, add hydrazine hydrate dropwise at room temperature.

- Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and acidify with 2M HCl to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to yield 2H-indazole-4-carboxylic acid.
- N-Methylation:
  - Suspend 2H-indazole-4-carboxylic acid and potassium carbonate in DMF.
  - Add dimethyl sulfate dropwise to the suspension at 0 °C.
  - Allow the reaction to warm to room temperature and stir for 12-18 hours.
  - Pour the reaction mixture into ice-water and acidify with 1M HCl to a pH of 3-4.
  - Extract the aqueous layer with ethyl acetate (3x).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

## Purification Protocol

The crude product from the synthesis is typically a mixture of N-1 and N-2 isomers. Purification is paramount to isolate the desired **2-Methyl-2H-indazole-4-carboxylic acid**.

Methodology: Column Chromatography

- Stationary Phase: Silica gel (230-400 mesh)
- Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity can be adjusted based on TLC analysis.
- Procedure:
  - Dissolve the crude product in a minimal amount of dichloromethane.

- Adsorb the dissolved product onto a small amount of silica gel and dry it.
- Load the dried silica onto a pre-packed silica gel column.
- Elute the column with the mobile phase gradient.
- Collect fractions and analyze by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to yield the purified **2-Methyl-2H-indazole-4-carboxylic acid**.

## Section 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of novel organic molecules.

### Spectroscopic and Chromatographic Data

| Technique                                     | Expected Observations   |
|---|---|
| <sup>1</sup> H NMR                            | Aromatic protons in the 7-8 ppm range, a singlet for the methyl group around 4 ppm, and a carboxylic acid proton signal >10 ppm. The chemical shifts of the aromatic protons can help distinguish between N-1 and N-2 isomers. <a href="#">[12]</a> |
| <sup>13</sup> C NMR                           | Signals for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the indazole ring carbons are diagnostic for the position of N-substitution. <a href="#">[12]</a>                       |
| Mass Spectrometry (MS)                        | The molecular ion peak $[M+H]^+$ at m/z 177.0659, confirming the molecular weight.  |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point.  |

## Step-by-Step Analytical Protocols

Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy

- Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Transfer the solution to an NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the data (Fourier transform, phase correction, and baseline correction).
- Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Protocol: High-Resolution Mass Spectrometry (HRMS)

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
- Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).
- Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass for C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>.

## Section 4: Applications in Drug Discovery

Indazole derivatives are widely recognized for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[\[1\]](#)[\[2\]](#) **2-Methyl-2H-indazole-4-carboxylic acid**, as a functionalized building block, holds significant potential for the synthesis of novel therapeutic agents.

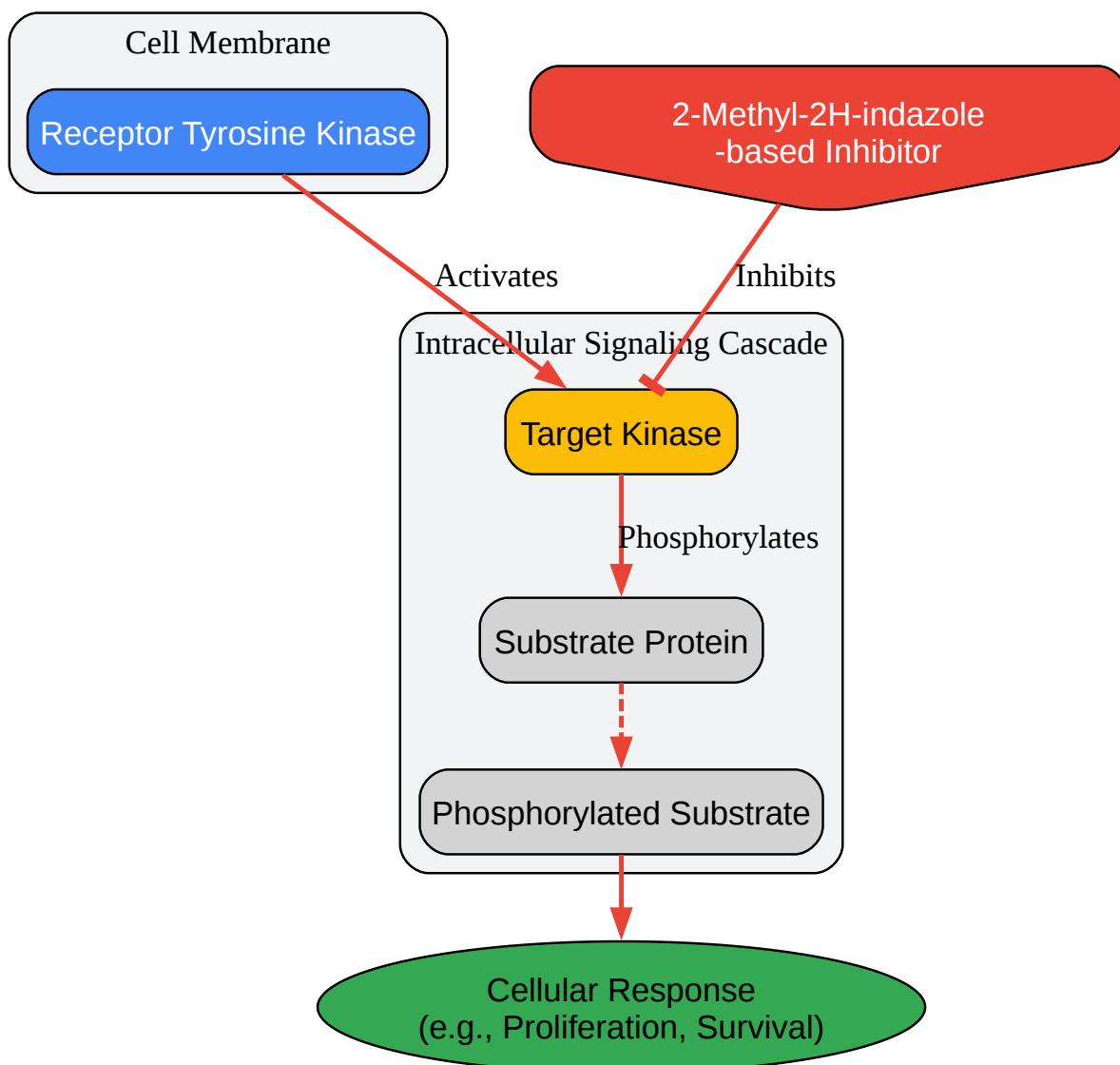
## Role as a Key Intermediate

The carboxylic acid moiety at the 4-position serves as a versatile chemical handle for amide bond formation, esterification, or reduction to an alcohol. This allows for the straightforward incorporation of the 2-methyl-2H-indazole core into larger, more complex molecules. For

example, it can be coupled with various amines to generate a library of amides for screening against different biological targets.

## Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors incorporate a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The indazole nucleus is a well-established scaffold in this context.<sup>[3]</sup> The 2-methyl-2H-indazole moiety can be elaborated upon to create potent and selective kinase inhibitors for oncology and inflammation targets.



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Caption: Hypothetical role of a 2-Methyl-2H-indazole-based drug in a kinase signaling pathway.

## Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **2-Methyl-2H-indazole-4-carboxylic acid**.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- Storage: Store in a cool, dry place away from incompatible materials.[\[6\]](#)
- Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.  
[\[6\]](#)

For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.[\[13\]](#)

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